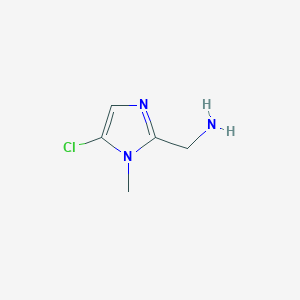

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine

Description

Historical Context and Evolution of Imidazole (B134444) Chemistry

The journey of imidazole chemistry began in the 19th century. Although various derivatives were discovered in the 1840s, the parent compound, imidazole, was first synthesized by Heinrich Debus in 1858. sigmaaldrich.comnih.gov He achieved this by reacting glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia, a method that, despite its relatively low yield, is still utilized for creating C-substituted imidazoles. chiralen.com Initially named "glyoxaline," this five-membered aromatic heterocycle, containing two nitrogen atoms, quickly garnered attention due to its unique chemical properties. chiralen.comlongdom.org

Over the decades, the understanding of imidazole's chemical nature has evolved significantly. It is recognized as an amphoteric molecule, capable of acting as both an acid and a base. longdom.org This dual reactivity, coupled with its aromaticity, provides a versatile platform for a wide array of chemical transformations. The development of new synthetic methodologies has further expanded the accessibility and diversity of imidazole derivatives, solidifying their importance in organic synthesis and medicinal chemistry. longdom.org

Significance of Imidazole Scaffolds as Privileged Structures in Chemical Research

The imidazole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug discovery. The prevalence of the imidazole ring in essential biological molecules, such as the amino acid histidine, the neurotransmitter histamine, and in the purine (B94841) bases of nucleic acids, underscores its fundamental role in biological systems. nih.gov

The unique electronic and steric properties of the imidazole ring enable it to participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking, which are crucial for molecular recognition at the active sites of proteins and enzymes. This inherent bioactivity has led to the incorporation of the imidazole nucleus into a vast number of pharmaceuticals with a wide range of therapeutic applications, including antifungal, antibacterial, anticancer, and antihypertensive agents. nih.gov The ability of the imidazole scaffold to serve as a bioisostere for other functional groups further enhances its utility in the design of novel therapeutic agents.

Overview of Halogenated N-Methyl-1H-Imidazol-2-yl Structures and their Research Relevance

The introduction of halogen atoms and a methyl group onto the imidazole ring, specifically in N-methyl-1H-imidazol-2-yl structures, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the parent compound. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. For instance, the presence of a chlorine atom can enhance the compound's ability to penetrate cell membranes and can also introduce new binding interactions, such as halogen bonding.

Research has shown that halogenated imidazole derivatives can exhibit enhanced biological activities. For example, studies on halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, which are structurally related to N-methyl-1H-imidazol-2-yl structures, have demonstrated that dichloro and trichloro-derivatives possess interesting antimicrobial properties. nih.gov The methylation at the N-1 position of the imidazole ring not only influences the molecule's electronic properties but also prevents the formation of certain tautomers, which can be crucial for maintaining a specific conformation required for biological activity. The combination of halogenation and N-methylation, therefore, provides a powerful tool for the optimization of lead compounds in drug discovery programs.

Academic Research Landscape of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine and its Derivatives

The academic research landscape for the specific compound, this compound, appears to be in a nascent stage, with limited publicly available studies dedicated exclusively to its synthesis and biological evaluation. Much of the available information is found within the patent literature, suggesting its potential as a key intermediate in the synthesis of more complex molecules with therapeutic applications.

While direct academic publications on this compound are scarce, the broader research context of its constituent parts—a halogenated N-methyl imidazole core—points towards its relevance in medicinal chemistry. For instance, a Chinese patent describes a preparation method for 5-chloro-1-methyl-4-nitroimidazole, a closely related structure, highlighting the industrial interest in synthetic routes to such compounds. google.com

The investigation of derivatives of this compound is an active area of research, particularly in the context of developing novel therapeutic agents. The methanamine group at the 2-position provides a convenient handle for further chemical modifications, allowing for the attachment of various functional groups to explore structure-activity relationships. Research into similar benzimidazole (B57391) derivatives, such as (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine, has shown interest in their potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is plausible that academic research on this compound and its derivatives is being pursued with similar therapeutic goals in mind, although detailed findings are yet to be widely published in peer-reviewed journals.

Properties

IUPAC Name |

(5-chloro-1-methylimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-9-4(6)3-8-5(9)2-7/h3H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXDQNTVESNFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 1 Methyl 1h Imidazol 2 Yl Methanamine and Analogous Imidazoles

Retrosynthetic Analysis of the (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections. The primary target can be traced back to the core structure, 5-chloro-1-methyl-1H-imidazole. The aminomethyl group at the C2 position can be installed through various synthetic transformations, such as the reduction of a nitrile or a related functional group. The core itself can be deconstructed into simpler acyclic precursors, suggesting convergent synthetic strategies. Key bond formations to consider are the C2-N3, C4-C5, and N1-C5 bonds of the imidazole (B134444) ring. This analysis allows for the identification of readily available starting materials and informs the selection of appropriate synthetic methodologies.

Synthesis of the 5-Chloro-1-methyl-1H-imidazole Core Structure

The construction of the substituted imidazole core is a pivotal step in the synthesis of the target compound. Various classical and modern synthetic methods can be employed for this purpose.

Cyclocondensation Approaches for Imidazole Ring Formation

Cyclocondensation reactions are a cornerstone of imidazole synthesis, involving the formation of the heterocyclic ring from acyclic components. youtube.com One of the most well-known methods is the Debus-Radziszewski synthesis, a multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to construct the imidazole ring. wikipedia.org Modifications of this method, where one equivalent of ammonia is replaced by an amine, can afford N-substituted imidazoles in good yields. wikipedia.org

Another versatile approach is the van Leusen imidazole synthesis, which involves a [3 + 2] cycloaddition reaction between an aldimine and tosylmethyl isocyanide (TosMIC). nih.gov This method allows for the preparation of 1,4,5-trisubstituted imidazoles. nih.gov The reaction proceeds through the formation of an intermediate 4-tosyl-2-imidazoline, which then eliminates p-toluenesulfinic acid to yield the imidazole. nih.gov

The following table summarizes key cyclocondensation reactions for imidazole synthesis:

| Reaction Name | Reactants | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Multi-component reaction, commercially used. wikipedia.org |

| van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | [3 + 2] cycloaddition, yields 1,4,5-trisubstituted imidazoles. nih.gov |

Multi-component Reaction Strategies in Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step and are well-suited for the synthesis of substituted imidazoles. researchgate.net These reactions align with the principles of green chemistry by minimizing waste and improving atom economy. researchgate.net

The Debus-Radziszewski synthesis is a classic example of an MCR. wikipedia.org More recent developments have focused on the use of various catalysts to improve yields and selectivity. For instance, fluoroboric acid-derived catalyst systems have been investigated for the three-component reaction of a 1,2-diketone, an aldehyde, and ammonium (B1175870) salts to form 2,4,5-trisubstituted imidazoles. rsc.org Metal-free, acid-promoted MCRs have also been developed for the construction of tri- and tetrasubstituted imidazoles in good to excellent yields. acs.org

Strategic Introduction of Halogenation and N-Methylation

The introduction of the chloro and methyl substituents onto the imidazole ring requires careful strategic planning to ensure the desired regioselectivity.

The synthesis of halogenated nitroimidazoles can be a key step in accessing various functionalized imidazoles. The nitration of N-substituted imidazoles can be challenging due to the potential for substitution at multiple positions. google.com However, specific reaction conditions can favor the desired isomer. For instance, the nitration of 5-chloro-1-methylimidazole with nitric acid in sulfuric acid has been reported to produce 5-chloro-1-methyl-4-nitroimidazole. google.com The subsequent reduction of the nitro group can provide an amino group, which can then be further functionalized.

It is important to note that the nitration of imidazoles can lead to different isomers depending on the reaction conditions and the substituents present on the ring. google.comgoogle.com For example, nitration of 2-aryl imidazoles with concentrated nitric acid in sulfuric acid can lead to substitution on the imidazole ring when an electronegative group is present on the aryl moiety. google.com

N-alkylation is a common method for introducing substituents onto the nitrogen atoms of the imidazole ring. nih.gov The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by steric and electronic factors of the substituents already present on the ring. otago.ac.nz In basic media, electron-withdrawing groups at the 4(5)-position direct alkylation to the more remote nitrogen atom. otago.ac.nz

Various alkylating agents can be employed, including alkyl halides and dialkyl carbonates. researchgate.net The use of carbonates is considered a greener alternative. google.com The reaction conditions, such as the solvent and the presence of a catalyst, can also influence the outcome of the N-alkylation reaction. google.combeilstein-journals.org For instance, a method for the N1-alkylation of imidazole compounds involves reacting them with a carbonate in the presence of an aromatic hydrocarbon or a dipolar aprotic solvent and an organic tertiary amine catalyst. google.com

Elaboration of the Imidazole Core to the Methanamine Moiety

The introduction of a methanamine group at the C2 position of the 5-chloro-1-methyl-1H-imidazole core can be accomplished through several distinct synthetic strategies. These pathways typically start from a pre-functionalized imidazole, such as a 2-halo, 2-formyl, or 2-hydroxymethyl derivative.

Direct functionalization at the C2 position of an imidazole ring can be achieved via nucleophilic substitution, typically starting from a 2-halo-imidazole precursor like 2,5-dichloro-1-methyl-1H-imidazole. The electron-withdrawing nature of the imidazole nitrogen atoms facilitates the displacement of a halide at the C2 position.

A common pathway involves a two-step sequence. First, the 2-chloro substituent is displaced by a cyanide nucleophile (e.g., using NaCN or KCN in a polar aprotic solvent like DMSO) to form (5-chloro-1-methyl-1H-imidazol-2-yl)carbonitrile. The resulting nitrile is then reduced to the primary amine.

Key Reduction Methods for Nitrile to Amine Conversion:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Chemical Reduction: Employing strong reducing agents like Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) or Sodium borohydride (NaBH₄) in the presence of a cobalt(II) chloride catalyst.

This approach is versatile but requires careful handling of highly toxic cyanide reagents.

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. nih.govorganic-chemistry.org This pathway begins with the corresponding aldehyde, 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde, which is a commercially available starting material. biosynth.com The aldehyde is condensed with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

For the synthesis of the primary amine, this compound, ammonia or a protected ammonia equivalent is used. The reaction is typically catalyzed by a mild acid and involves a reducing agent that is selective for the imine over the aldehyde.

Common Reagents for Reductive Amination:

Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).

Sodium cyanoborohydride (NaBH₃CN): Effective but toxic; its reactivity is pH-dependent.

Catalytic Hydrogenation: A mixture of the aldehyde, ammonia (often in the form of ammonium acetate or in a methanolic solution), and a hydrogenation catalyst (e.g., Pd/C, Raney Ni) is subjected to a hydrogen atmosphere. nih.gov

This one-pot procedure is often high-yielding and avoids the isolation of the intermediate imine. bris.ac.uk

| Amine Source | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| NH₄OAc | NaBH(OAc)₃ | Acetic Acid | Dichloroethane | 25 | 85-95 |

| NH₃ in MeOH | H₂ (50 psi) | 10% Pd/C | Methanol | 25-50 | 80-90 |

| NH₂OH·HCl | NaBH₃CN | - | Methanol/H₂O | 0-25 | 75-85 |

| NH₄Cl | H₂ (60 psi) | Raney Ni | Ethanol | 60 | 70-80 |

Table 1: Illustrative conditions for the reductive amination of 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde. Data is representative of typical yields for this class of transformation.

An alternative route involves the conversion of a C2-substituent that is at the same oxidation state as the target methanamine, such as a hydroxymethyl group. The starting material, (5-chloro-1-methyl-1H-imidazol-2-yl)methanol, can be synthesized by the reduction of the corresponding aldehyde or carboxylic acid ester.

The conversion of the alcohol to the amine is a two-step process:

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a better leaving group. This is commonly achieved by reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine to form a sulfonate ester. Alternatively, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 2-(chloromethyl) or 2-(bromomethyl) intermediate.

Nucleophilic Substitution with an Amine Source: The activated intermediate is then treated with a nitrogen nucleophile. For the primary amine, reagents such as ammonia, sodium azide (followed by reduction), or potassium phthalimide (the Gabriel synthesis) are employed. The Gabriel synthesis is often preferred as it prevents over-alkylation and provides the primary amine cleanly after hydrazinolysis.

| Activation Reagent | Nitrogen Nucleophile | Subsequent Step | Typical Yield (%) |

| SOCl₂ | NaN₃ | H₂, Pd/C | 70-80 (2 steps) |

| MsCl, Et₃N | Potassium Phthalimide | N₂H₄·H₂O | 75-85 (2 steps) |

| PPh₃, DEAD | Diphenylphosphoryl azide | PPh₃, H₂O | 65-75 (Mitsunobu) |

| TsCl, Pyridine | NH₃ (conc. aq.) | - | 50-65 |

Table 2: Common two-step procedures for converting (5-chloro-1-methyl-1H-imidazol-2-yl)methanol to the corresponding methanamine.

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure analogs of this compound, where the carbon of the methanamine moiety is a stereocenter (i.e., α-substituted analogs), requires asymmetric synthesis techniques.

One effective strategy involves the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com For instance, an Evans oxazolidinone auxiliary can be acylated with a (5-chloro-1-methyl-1H-imidazol-2-yl)acetyl group. Subsequent diastereoselective alkylation of the enolate derived from this adduct, followed by cleavage of the auxiliary, can yield chiral carboxylic acids. youtube.com These acids can then be converted to the corresponding chiral amines via a Curtius or Hofmann rearrangement.

Alternatively, asymmetric reductive amination of a suitable ketone precursor, (5-chloro-1-methyl-1H-imidazol-2-yl)(R)ketone, can be achieved using a chiral catalyst or a chiral amine reagent. nih.govacs.org For example, hydrogenation of an imine derived from the ketone using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands) can provide access to the chiral amine with high enantioselectivity. nih.gov

Another approach is the resolution of a racemic mixture of the amine or a derivative using a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.

Optimization of Reaction Conditions and Yields: Solvent Effects, Temperature, and Catalysis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. researchgate.net For the synthetic routes to this compound, several parameters are key.

Solvent Effects: In nucleophilic substitution and reductive amination reactions, the choice of solvent is critical. Polar aprotic solvents like DMF and DMSO can accelerate SₙAr reactions on the imidazole ring. researchgate.net For reductive aminations using borohydride reagents, chlorinated solvents like DCE or ethereal solvents like THF are common, as they are unreactive towards the reagents and effectively solubilize the intermediates.

Temperature: Reaction temperatures must be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to decomposition or the formation of side products. For instance, LiAlH₄ reductions are often performed at low temperatures (0 °C) to control reactivity, while catalytic hydrogenations may be run at slightly elevated temperatures (25-60 °C) to improve catalyst turnover. derpharmachemica.com

Catalysis: The choice of catalyst can dramatically influence the outcome. In reductive amination, while noble metal catalysts (Pd, Pt) are highly effective, they can sometimes be sensitive to chloro-substituents. nih.gov Alternative catalysts like Raney Nickel may be employed. For optimizations involving multi-component reactions to form the imidazole ring itself, various catalysts from Lewis acids to heterogeneous catalysts have been shown to improve yields. researchgate.netnih.gov

| Parameter Varied | Conditions | Observed Effect on Yield/Purity |

| Solvent | Toluene vs. Dichloroethane (DCE) in Reductive Amination | DCE generally provides higher yields due to better solubility of iminium intermediates. |

| Temperature | 0 °C vs. 25 °C in LiAlH₄ Reduction of Nitrile | 0 °C provides better control and higher purity, minimizing side reactions. |

| Catalyst | 5% Pd/C vs. 10% Pd/C in Hydrogenation | Higher catalyst loading can reduce reaction time but may not significantly increase yield beyond a certain point. |

| Base | Triethylamine vs. Pyridine in Tosylation of Alcohol | Pyridine can act as both base and catalyst, often leading to cleaner reactions and higher yields. |

Table 3: Impact of Reaction Condition Variables on Imidazole Synthesis Pathways.

Isolation and Advanced Purification Techniques for Research-Scale Synthesis

The isolation and purification of the final amine product are critical to obtaining material of high purity for research applications. Given the basic nature of the amine, specific techniques are often required.

Extraction: The crude reaction mixture is typically subjected to an aqueous workup. The amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent like dichloromethane or ethyl acetate.

Crystallization: The target amine, often after conversion to a salt (e.g., hydrochloride or tartrate), can be purified by crystallization. google.com This method is effective for removing closely related impurities. The choice of solvent system (e.g., ethanol/ether, methanol/acetone) is determined empirically to achieve good recovery of high-purity crystals. google.compatsnap.com

Chromatography: For high-purity samples on a research scale, column chromatography is the most common technique.

Silica (B1680970) Gel Chromatography: Due to the basicity of the amine, it may bind strongly to acidic silica gel. To mitigate this, the eluent is often treated with a small amount of a base, such as triethylamine (~1%), or ammonia-saturated methanol is used as a polar modifier.

Reverse-Phase HPLC (RP-HPLC): For analytical assessment of purity and for preparative purification of small quantities, RP-HPLC is highly effective. A C18 column with a mobile phase of acetonitrile (B52724) and water, often containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid, can provide excellent separation of the target compound from its precursors and by-products. wiley.comchromforum.org

Exploration of Chemical Reactivity and Transformation Pathways of 5 Chloro 1 Methyl 1h Imidazol 2 Yl Methanamine Derivatives

Nucleophilic Substitution Reactions Involving the Halogen and Amine Groups

The structure of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine offers two primary sites for nucleophilic substitution: the chlorine atom attached to the imidazole (B134444) ring and the primary amine of the methanamine group.

The chlorine atom at the C5 position of the imidazole ring is generally less reactive towards nucleophilic aromatic substitution compared to chloro-substituted six-membered heteroaromatics. The electron-rich nature of the imidazole ring can impede the approach of nucleophiles. However, under specific conditions, such as the presence of strong nucleophiles or catalysis, substitution of the chloro group can be achieved. For instance, reactions with various primary and secondary amines can lead to the corresponding 5-amino-substituted imidazole derivatives. masterorganicchemistry.com

The primary amine of the (aminomethyl) group is a potent nucleophile and readily undergoes substitution reactions with suitable electrophiles. A common reaction is N-alkylation, where the amine reacts with alkyl halides. wikipedia.org This reaction can sometimes be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to overalkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. masterorganicchemistry.comrsc.org To achieve selective monoalkylation, specific strategies such as using a large excess of the primary amine or employing a competitive deprotonation/protonation strategy may be necessary. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Functional Group Targeted | Product Type | General Conditions |

| Alkyl Halide (e.g., R-Br) | Amine Group | N-Alkylated Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Strong Nucleophile (e.g., R₂NH) | Chloro Group | 5-Amino-imidazole | High temperature, possible catalysis |

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. wikipedia.org Compared to benzene, five-membered heterocycles like imidazole are generally more reactive towards electrophiles. wikipedia.org The substitution pattern on this compound—with substituents at positions 1, 2, and 5—directs incoming electrophiles to the remaining unsubstituted carbon atom, which is C4.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.commasterorganicchemistry.comyoutube.com For instance, nitration would introduce a nitro group (-NO₂) at the C4 position, while halogenation would introduce another halogen atom. The existing substituents on the ring will influence the reactivity and the precise conditions required for these transformations. The methyl group at N1 and the aminomethyl group at C2 are generally considered activating groups, which should enhance the ring's reactivity towards electrophiles. Conversely, the chloro group at C5 is a deactivating group, which may temper this reactivity. wikipedia.org

Oxidation and Reduction Chemistry of the Imidazole and Methanamine Functionalities

The imidazole ring is generally stable to oxidation, but under strong oxidizing conditions, ring cleavage can occur. The methanamine side chain, however, is more susceptible to oxidation. The primary amine can be oxidized to various functional groups, including imines, oximes, or, with more potent oxidizing agents, the corresponding carboxylic acid (after hydrolysis of any intermediate imine). The oxidation of primary amines can lead to the formation of iminium intermediates, which are susceptible to further reactions. researchgate.net

Reduction reactions can also be performed on derivatives of this compound. For instance, if a nitro group were introduced onto the imidazole ring via electrophilic substitution, it could be subsequently reduced to an amino group, providing a route to di-amino substituted imidazoles. The chloro group on the imidazole ring is generally resistant to reduction by common catalytic hydrogenation methods, often requiring more specialized conditions for its removal.

Advanced Derivatization Strategies for Structural Diversity

The primary amine of the methanamine group is a key site for derivatization. As discussed, N-alkylation with alkyl halides can be used to introduce various alkyl groups. wikipedia.org

N-acylation is another fundamental transformation, reacting the amine with acylating agents like acid chlorides or anhydrides to form amides. libretexts.orgnih.gov This reaction is typically high-yielding and proceeds under mild conditions. libretexts.org Unlike alkylation, over-acylation is not a common issue because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org A variety of acyl groups can be introduced, allowing for the synthesis of a wide array of derivatives with differing electronic and steric properties.

Table 2: Amine Derivatization Reactions

| Reaction Type | Reagent | Product |

| Alkylation | Methyl Iodide | (5-chloro-1-methyl-1H-imidazol-2-yl)-N-methylmethanamine |

| Acylation | Acetyl Chloride | N-((5-chloro-1-methyl-1H-imidazol-2-yl)methyl)acetamide |

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comlibretexts.orgoperachem.com The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. operachem.com These imine derivatives can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines. libretexts.org

The introduction of sulfanyl (B85325) (thioether) bridges can be achieved through various synthetic routes. One common approach involves the reaction of a suitable derivative of this compound with a sulfur-containing electrophile. For example, the primary amine could be reacted with a molecule containing both a good leaving group and a thiol or protected thiol group. Alternatively, the chloro group on the imidazole ring could potentially be displaced by a sulfur nucleophile under appropriate conditions to form a thioether linkage at the C5 position. The synthesis of chiral thioethers containing imidazole rings has been reported, often involving multi-step sequences that may include chlorination and subsequent substitution by thiols. researchgate.net

Coordination Chemistry of this compound with Metal Ions

Extensive searches of scientific literature and chemical databases did not yield specific research detailing the coordination chemistry of this compound with metal ions. As a result, there is no available data on the synthesis, structural characterization, or properties of metal complexes involving this specific ligand.

The field of coordination chemistry relies on experimental evidence, such as X-ray crystallography and various spectroscopic methods, to determine how a ligand binds to a metal ion and to characterize the resulting complex. In the absence of such studies for this compound, any discussion of its potential coordination modes, the types of metal ions it might bind with, or the geometry of any potential complexes would be purely speculative.

General principles of coordination chemistry suggest that imidazole derivatives can act as ligands, typically coordinating to metal ions through their nitrogen atoms. However, the specific electronic and steric properties of this compound would significantly influence its behavior as a ligand. Without experimental data, it is not possible to provide a scientifically accurate account of its coordination chemistry.

Further research, including the synthesis and characterization of potential metal complexes with this compound, would be required to elucidate its role in coordination chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl group (–CH₃) would typically appear as a sharp singlet. The aminomethyl protons (–CH₂NH₂) would likely present as a singlet, and the single proton on the imidazole (B134444) ring would also produce a singlet. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. Characteristic chemical shifts are expected for the N-methyl carbon, the aminomethyl carbon, and the three carbons of the chloro-substituted imidazole ring. researchgate.net The chemical shifts in related imidazole derivatives typically appear between 124.87 and 132.43 ppm for the ring carbons. researchgate.net

The following tables summarize the predicted NMR spectral data based on the analysis of similar compounds. rsc.orgrrpharmacology.runih.gov

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole-H | ~7.0-7.5 | Singlet |

| -CH₂NH₂ | ~3.8-4.2 | Singlet |

| N-CH₃ | ~3.6-3.9 | Singlet |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Imidazole Ring) | ~140-150 |

| C-Cl (Imidazole Ring) | ~115-125 |

| C-H (Imidazole Ring) | ~120-130 |

| -CH₂NH₂ | ~40-50 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and studying the fragmentation patterns of this compound. HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, provide highly accurate mass measurements, which are essential for unambiguous molecular formula determination. nih.govnih.gov

The molecular formula of the compound is C₅H₈ClN₃. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. A key feature in the mass spectrum would be the isotopic pattern characteristic of a chlorine-containing compound, with two major peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic bond cleavages. Expected fragmentation pathways could include the loss of the aminomethyl group or cleavage of the imidazole ring, providing further structural confirmation.

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [C₅H₈³⁵ClN₃+H]⁺ | 146.0485 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. derpharmachemica.comnih.gov

Key expected vibrational modes for this compound include:

N-H stretching: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H stretching: Signals from the aliphatic N-methyl and aminomethyl groups are expected around 2850-3000 cm⁻¹. The C-H stretch of the imidazole ring would appear slightly above 3000 cm⁻¹.

C=N and C=C stretching: The imidazole ring vibrations are expected in the 1400-1650 cm⁻¹ range.

N-H bending: The bending vibration of the amine group typically appears around 1590-1650 cm⁻¹.

C-Cl stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300-3500 |

| Imidazole C-H | C-H Stretch | 3050-3150 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Imidazole Ring | C=N, C=C Stretch | 1400-1650 |

| -NH₂ | N-H Bend | 1590-1650 |

X-ray Crystallography for Elucidating Solid-State Molecular and Supramolecular Architectures

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. This technique can determine precise bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would confirm the connectivity of atoms and reveal the molecule's conformation in the solid state. nih.gov

Furthermore, this analysis elucidates the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding. researchgate.net The primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as acceptors. These interactions dictate the crystal packing arrangement. While a specific crystal structure for the title compound is not publicly available, analysis of related structures, such as 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, shows that hydrogen bonding plays a crucial role in linking molecules into layers or other motifs. researchgate.net

Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a commonly used method for analyzing polar compounds like this amine. vasudevdrugintermediates.com A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape for the amine. vasudevdrugintermediates.comlcms.cz Purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection and identification power of mass spectrometry. nih.gov As the compound elutes from the HPLC column, it is ionized and analyzed by the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak and the tentative identification of any impurities based on their mass-to-charge ratios. rsc.org

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Detection | UV (e.g., at 254 nm) and/or Mass Spectrometry |

Advanced Physical Characterization Methods (e.g., Predicted Collision Cross Section values)

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. The key parameter measured is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it interacts with the buffer gas (typically nitrogen). nih.gov

While experimental CCS values are ideal, they are not always available. In such cases, machine learning algorithms and computational methods can be used to predict CCS values with a high degree of accuracy, often with a median relative error of around 3%. nih.govmdpi.com These predicted values can be stored in large-scale databases and used to increase confidence in compound identification during untargeted analyses. nih.govdntb.gov.ua The prediction is based on molecular descriptors derived from the compound's 2D or 3D structure. The availability of a predicted CCS value for this compound can aid in its identification in complex mixtures when analyzed by IM-MS.

Computational and Theoretical Studies on 5 Chloro 1 Methyl 1h Imidazol 2 Yl Methanamine and Its Interactions

Quantum Chemical Calculations for Electronic Structure, Charge Distribution, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electronic structure, which in turn governs a molecule's reactivity and interactions.

Electronic Structure and Frontier Molecular Orbitals: The electronic character of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.comdergipark.org.tr The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com For substituted imidazole (B134444) derivatives, these values are influenced by the nature and position of the substituents on the imidazole ring. Theoretical calculations for similar imidazole derivatives suggest that the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO may be distributed across the ring and its substituents.

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within a molecule is not uniform, leading to regions of varying electrostatic potential. Mulliken charge analysis is a computational method used to assign partial charges to each atom in a molecule, providing a quantitative measure of the charge distribution. researchgate.netirjweb.com The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. tandfonline.com Red-colored regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring and the amino group are expected to be regions of negative potential, while the hydrogen atoms and the carbon atom attached to the chlorine are likely to exhibit positive potential.

Predicted Electronic Properties: The following table presents predicted electronic properties for this compound, derived from quantum chemical calculations on analogous imidazole derivatives. irjweb.comnih.govniscpr.res.in

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -5.5 eV | Electron-donating capacity |

| LUMO Energy | -1.0 to 0.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.5 to 6.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.0 to 4.5 D | Polarity and intermolecular interactions |

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. nih.gov DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and thermochemical properties.

Molecular Geometry Optimization: DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. nih.gov For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The predicted geometry provides a foundation for all other computational studies.

Vibrational Analysis: Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. nih.gov These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the structure and assign vibrational modes to specific molecular motions.

Reaction Mechanism Prediction: DFT is also instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathways. For this compound, DFT could be used to predict its reactivity in various chemical transformations.

Predicted Geometrical Parameters: The table below lists predicted bond lengths and angles for key structural features of this compound, based on DFT calculations for similar imidazole structures. nih.gov

| Bond/Angle | Predicted Value |

| C-Cl Bond Length | 1.70 - 1.75 Å |

| C-N (imidazole ring) Bond Length | 1.35 - 1.40 Å |

| C-C (imidazole ring) Bond Length | 1.38 - 1.42 Å |

| C-N-C (imidazole ring) Angle | 105 - 110° |

| N-C-N (imidazole ring) Angle | 108 - 112° |

Conformational Analysis and Energetic Landscape Exploration

The presence of rotatable bonds in this compound, specifically the bond connecting the aminomethyl group to the imidazole ring, allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. nih.govlew.ro

Potential Energy Surface (PES) Scan: A potential energy surface scan is performed by systematically rotating the dihedral angle of a specific bond and calculating the energy at each step. nih.gov This generates a profile of energy versus dihedral angle, revealing the low-energy (stable) and high-energy (unstable) conformations. For the aminomethyl group, rotation around the C-C bond would likely reveal several energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.

Identification of Stable Conformers: The low-energy conformations identified from the PES scan are then fully optimized to find the most stable structures. lew.ro The relative energies of these conformers determine their population at a given temperature. The global minimum on the potential energy surface represents the most populated conformation. For imidazole derivatives with flexible side chains, multiple stable conformers often exist within a small energy range. nih.gov

Predicted Conformational Energy Profile: The following table provides a hypothetical energy profile for the rotation around the C-C bond of the aminomethyl group, illustrating the concept of conformational analysis.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 3.0 | Eclipsed (High Energy) |

| 60 | 0.5 | Gauche (Stable) |

| 120 | 3.5 | Eclipsed (High Energy) |

| 180 | 0.0 | Anti (Most Stable) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and interactions with other molecules. youtube.comnih.gov

Simulation in Aqueous Environment: To understand the behavior of this compound in a biological context, MD simulations are typically performed in a box of water molecules. tu-darmstadt.demdpi.com This allows for the explicit modeling of solute-solvent interactions, such as hydrogen bonding between the amino group and water.

Analysis of Trajectories: The output of an MD simulation is a trajectory that describes the position and velocity of each atom over time. Analysis of this trajectory can provide information on:

Root Mean Square Deviation (RMSD): A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the molecule's conformation.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of each atom from its average position, highlighting flexible regions of the molecule.

Solvent Accessible Surface Area (SASA): The surface area of the molecule that is accessible to the solvent, providing insights into its solubility and potential for interaction.

Predicted MD Simulation Parameters: The table below shows typical parameters that would be analyzed from an MD simulation of this compound in water.

| Parameter | Predicted Observation | Significance |

| RMSD | Low and stable fluctuation around an average value | Indicates the molecule maintains a stable conformation. |

| RMSF | Higher fluctuations in the aminomethyl side chain | Highlights the flexibility of the side chain compared to the rigid imidazole ring. |

| SASA | A relatively constant value with minor fluctuations | Suggests stable solvation and no major conformational changes that would expose or bury large surface areas. |

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arabjchem.orgresearchgate.net This method is extensively used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. jchr.orgnih.gov

Identification of Potential Protein Targets: The imidazole scaffold is known to interact with a wide range of biological targets. clinmedkaz.orgmdpi.com Molecular docking studies for this compound would involve selecting relevant protein targets, such as kinases, proteases, or receptors, where imidazole-containing compounds have shown activity. researchgate.net

Prediction of Binding Modes and Affinities: Docking algorithms place the ligand into the binding site of the protein in various orientations and conformations and score them based on their complementarity and interaction energies. The results provide a predicted binding mode, which details the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. The docking score provides an estimate of the binding affinity, with lower scores generally indicating stronger binding. researchgate.net

Predicted Docking Results with a Hypothetical Kinase Target: This table presents hypothetical docking results for this compound with a protein kinase, a common target for imidazole-based inhibitors.

| Parameter | Predicted Outcome |

| Binding Energy (kcal/mol) | -8.0 to -6.0 |

| Key Interacting Residues | Asp, Glu, Lys, Phe |

| Types of Interactions | Hydrogen bonds with the amino group and imidazole nitrogens; hydrophobic interactions with the chloro-methyl-imidazole core. |

In Silico Prediction of Physicochemical and ADME Properties Relevant to Research Design

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties. researchgate.netaip.orgnih.gov

Physicochemical Properties: Several key physicochemical properties are calculated to assess a compound's drug-likeness. These include:

Molecular Weight (MW): Influences diffusion and transport.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Important for receptor binding and solubility.

ADME Prediction: Various computational models are used to predict ADME properties, such as:

Gastrointestinal (GI) Absorption: Predicts the likelihood of a compound being absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Predicts the ability of a compound to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Lipinski's Rule of Five: A set of simple rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Predicted Physicochemical and ADME Properties: The following table summarizes the predicted properties for this compound, based on in silico predictions for similar small molecules. frontiersin.orgresearchgate.net

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~159.6 g/mol | Compliant (< 500) |

| LogP | 1.0 - 2.0 | Compliant (< 5) |

| TPSA | ~50 Ų | Compliant (< 140 Ų) |

| Hydrogen Bond Donors | 1 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (< 10) |

| GI Absorption | High | Favorable |

| BBB Permeation | Likely | - |

Structure Activity Relationship Sar Studies and Biological Target Engagement of 5 Chloro 1 Methyl 1h Imidazol 2 Yl Methanamine Derivatives in Academic Research

Fundamental Contribution of the Imidazole (B134444) Heterocycle to Biological Activity

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govresearchgate.net Its prevalence is due to a combination of favorable properties that contribute to biological activity. The imidazole nucleus is an aromatic heterocycle containing two nitrogen atoms, which imparts it with the ability to act as both a hydrogen bond donor and acceptor. nih.gov This facilitates interactions with a wide range of biological macromolecules, including enzymes and receptors. iosrjournals.org

The electron-rich nature of the imidazole ring allows it to participate in various non-covalent interactions, such as π-π stacking, ion-dipole, and cation-π interactions, which are crucial for molecular recognition and binding to biological targets. nih.goviosrjournals.org Furthermore, the imidazole moiety can improve the pharmacokinetic properties of a molecule, such as water solubility, which is a desirable characteristic for drug candidates. nih.gov The ability of the imidazole core to serve as an isostere for other five-membered heterocyclic rings like triazole, pyrazole, and oxazole provides medicinal chemists with a versatile tool for fine-tuning the biological and physical properties of a lead compound. nih.gov

Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netdoaj.org This wide range of biological effects underscores the importance of the imidazole heterocycle as a foundational element in the design of new therapeutic agents. researchgate.net

Role of the 5-Chloro Substituent in Modulating Molecular Recognition and Membrane Permeability

The introduction of a chlorine atom at the 5-position of the imidazole ring in (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine derivatives has a significant impact on their physicochemical properties and, consequently, their biological activity. Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance their potency and modulate their pharmacokinetic profiles. nih.gov

Moreover, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the binding pocket of a protein. youtube.com This can lead to a tighter binding affinity and increased potency. In some cases, the addition of a chloro group has been shown to significantly improve the inhibitory activity of a compound against its target enzyme. mdpi.com For example, a chlorine-containing derivative of a cyclooxygenase-2 (COX-2) inhibitor showed enhanced activity compared to its non-chlorinated counterpart. mdpi.com The strategic placement of a chlorine atom can therefore be a powerful tool for optimizing the pharmacological properties of a lead compound. rsc.org

Influence of the N-Methyl Group on Conformational Preferences and Receptor Interactions

The N-methyl group on the imidazole ring of this compound derivatives plays a crucial role in defining the molecule's three-dimensional shape, or conformation. This, in turn, has a profound effect on how the molecule interacts with its biological target. The addition of a methyl group can restrict the rotation around the bond connecting it to the nitrogen atom, leading to a more defined and predictable conformation. nih.govresearchgate.net

This conformational rigidity can be advantageous in drug design, as it can lock the molecule into a bioactive conformation that fits optimally into the binding site of a receptor or enzyme. researchgate.net By controlling the conformation, the N-methyl group can dramatically impact the binding affinity and biological activity of the compound. nih.gov Studies on N-methylated peptides have shown that this modification can significantly alter their biological activity by influencing their conformational preferences. nih.gov

Significance of the Methanamine Moiety for Ligand-Target Binding and Potential Mechanisms

The methanamine moiety, a methyl group attached to an amine, is a key functional group in this compound derivatives that directly participates in interactions with biological targets. The primary amine of the methanamine group is a versatile hydrogen bond donor and can also be protonated at physiological pH, allowing it to form ionic bonds with negatively charged residues in a binding pocket. orientjchem.org

These interactions are often critical for anchoring the ligand to its target and for determining its binding affinity and specificity. The flexibility of the methanamine side chain allows it to adopt various conformations to optimize its interactions within the binding site. The specific orientation and interactions of the methanamine group can be elucidated through techniques such as X-ray crystallography, providing valuable insights for further drug design.

SAR Investigations against Specific Classes of Biological Targets

The systematic investigation of how structural modifications to this compound derivatives affect their activity against specific biological targets is crucial for understanding their mechanism of action and for developing more potent and selective compounds.

Enzyme Inhibition Studies (e.g., COX-2, Tyrosine Kinases, Insulin-Degrading Enzyme)

Derivatives of imidazole have been extensively studied as inhibitors of various enzymes implicated in disease.

Cyclooxygenase-2 (COX-2): Imidazole-based compounds have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov SAR studies have shown that modifications to the imidazole scaffold can significantly impact both the potency and selectivity of COX-2 inhibition. mdpi.com For instance, the introduction of a chlorine atom has been shown to enhance COX-2 inhibitory activity. mdpi.com

Tyrosine Kinases: Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways and are major targets for cancer therapy. acs.org Imidazole-containing compounds have been identified as potent inhibitors of various tyrosine kinases, including spleen tyrosine kinase (Syk) and Bcr-Abl. researchgate.netmdpi.com SAR studies have explored how different substituents on the imidazole ring influence the inhibitory activity and selectivity against specific kinases. researchgate.net

Insulin-Degrading Enzyme (IDE): IDE is a zinc metalloprotease responsible for the degradation of insulin and other bioactive peptides. nih.govmdpi.com Inhibition of IDE is a potential therapeutic strategy for type 2 diabetes. nih.gov Imidazole-derived compounds have been identified as modulators of IDE activity. nih.gov Co-crystallization studies have revealed that these compounds can bind to both the catalytic site and an exosite of the enzyme, providing a structural basis for their inhibitory mechanism. nih.gov

Table 1: Enzyme Inhibition by Imidazole Derivatives

| Enzyme Target | Imidazole Derivative Type | Key SAR Findings | Reference |

|---|---|---|---|

| COX-2 | Imidazopyrazolopyridines | Chlorine substitution enhanced inhibitory activity and selectivity. | mdpi.com |

| Tyrosine Kinases (Syk) | Imidazo[1,2-c]pyrimidine derivatives | Modifications led to potent in vitro and in vivo inhibition. | researchgate.net |

| Insulin-Degrading Enzyme (IDE) | Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Achieved selective inhibition of amyloid-beta degradation over insulin hydrolysis. | nih.gov |

Receptor Interaction Profiling (e.g., Androgen Receptors, GPCRs)

The interaction of this compound derivatives with various receptors has also been a subject of investigation.

Androgen Receptors (AR): The androgen receptor is a key target in the treatment of prostate cancer. Pyrrole-imidazole polyamides have been investigated for their ability to bind to the DNA response elements that the AR recognizes, thereby preventing its transcriptional activity. mdpi.com While not direct derivatives of the subject compound, these studies highlight the potential for imidazole-containing structures to modulate AR signaling.

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors involved in a vast array of physiological processes. The imidazole ring is a common feature in ligands that target GPCRs. For example, the imidazole side chain of a synthetic agonist for the Liver X receptor (LXR), a nuclear receptor that shares structural similarities with some GPCRs, has been shown to be critical for stabilizing the active conformation of the receptor. wikipedia.org This demonstrates the importance of the imidazole moiety in receptor activation and signaling.

Table 2: Receptor Interaction of Imidazole-Containing Compounds

| Receptor Target | Compound Type | Key Interaction Details | Reference |

|---|---|---|---|

| Androgen Receptor (DNA Response Element) | Pyrrole-imidazole polyamides | Binds to the minor groove of DNA, preventing AR docking. | mdpi.com |

| Liver X Receptor (LXR) | Synthetic oxysterol agonist (T-0901317) | Imidazole side chain interacts electrostatically to stabilize the active conformation. | wikipedia.org |

Antimicrobial Activity Studies (e.g., against MRSA, various bacterial and fungal strains)

Derivatives of the imidazole scaffold are a significant area of research in the quest for new antimicrobial agents, driven by the rise of resistant pathogens. tandfonline.com While data specifically for this compound is limited in publicly accessible research, extensive studies on related chloro-imidazole and other imidazole derivatives reveal key structure-activity relationships and a broad spectrum of activity against various bacterial and fungal strains.

Research has demonstrated that modifications to the imidazole core can yield compounds with significant potency. For instance, certain 3-substituted-1H-imidazol-5-yl-1H-indole derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as ≤ 0.25 µg/mL. dntb.gov.ua The nature and position of substituents on the imidazole and associated rings are critical for activity.

Studies on other synthesized imidazole derivatives have shown varied efficacy against a panel of microbes. For example, a derivative identified as HL2 demonstrated inhibitory activity at a concentration of 625 μg/mL against both Staphylococcus aureus and MRSA. In contrast, another related compound, HL1, required a higher concentration of 1250 μg/mL to inhibit MRSA. The activity of these compounds often differs between Gram-positive and Gram-negative bacteria. The HL2 derivative was less effective against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, with MIC values of 2500 μg/mL.

Another closely related compound, 5-chloro-1-methyl-4-nitroimidazole, has demonstrated notable antifungal and antibacterial properties. It showed excellent activity against the fungal strains Candida albicans and Aspergillus niger, with a minimum bactericidal concentration (MBC) of 2.5 mg/mL. nih.govnih.gov Its antibacterial activity was observed against Pseudomonas aeruginosa and Klebsiella pneumoniae at an MBC of 4.0 mg/mL. nih.govnih.gov

However, not all modifications yield active compounds. The derivative 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was synthesized and tested against a range of Gram-positive and Gram-negative bacteria, including MRSA, as well as Candida albicans, but showed no antimicrobial activity. researchgate.net This highlights the high degree of structural specificity required for antimicrobial action. Some imidazole derivatives have also shown selective antifungal activity against Cryptococcus neoformans. dntb.gov.ua

| Compound Class/Derivative | Microorganism | Activity (MIC/MBC in µg/mL) |

|---|---|---|

| 3-substituted-1H-imidazol-5-yl-1H-indole analogue | MRSA | ≤ 0.25 |

| Imidazole Derivative HL1 | Staphylococcus aureus | 625 |

| Imidazole Derivative HL1 | MRSA | 1250 |

| Imidazole Derivative HL2 | Staphylococcus aureus | 625 |

| Imidazole Derivative HL2 | MRSA | 625 |

| Imidazole Derivative HL2 | Escherichia coli | 2500 |

| Imidazole Derivative HL2 | Pseudomonas aeruginosa | 2500 |

| 5-chloro-1-methyl-4-nitroimidazole | Candida albicans | 2500 (MBC) |

| 5-chloro-1-methyl-4-nitroimidazole | Aspergillus niger | 2500 (MBC) |

| 5-chloro-1-methyl-4-nitroimidazole | Pseudomonas aeruginosa | 4000 (MBC) |

| 5-chloro-1-methyl-4-nitroimidazole | Klebsiella pneumoniae | 4000 (MBC) |

| 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide | MRSA, E. coli, P. aeruginosa, C. albicans | No Activity |

Anticancer Research Applications and Cellular Pathway Modulation (excluding clinical trials)

Imidazole-based compounds are extensively investigated in oncology for their ability to modulate various cellular pathways crucial for cancer cell proliferation and survival. researchgate.netnih.gov These derivatives have been shown to target a wide range of biomolecules, including kinases, microtubules, and proteins involved in gene expression. mdpi.com

In the context of myeloid leukemia, novel imidazole derivatives have been shown to exert anti-proliferative effects by inducing apoptosis. nih.gov Pharmacological studies revealed that these compounds can downregulate AXL-Receptor Tyrosine Kinase (AXL-RTK) and key target genes of the Wnt/β-catenin signaling pathway, such as c-Myc and Axin2. nih.govnih.gov The Wnt pathway is critical for the maintenance of leukemia stem cells, suggesting a potential avenue for targeting cancer persistence and relapse. nih.gov

The modulation of kinase activity is a common theme in the anticancer research of imidazole derivatives. Certain 2-phenyl benzimidazole (B57391) derivatives have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov Similarly, other imidazole and purine (B94841) derivatives have been designed as Epidermal Growth Factor Receptor (EGFR)-directed agents. nih.gov

Furthermore, imidazole-containing compounds have been identified as inhibitors of tubulin polymerization. tandfonline.comnih.gov By interfering with microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, inhibit tumor cell proliferation, and ultimately induce apoptosis. nih.gov Research into novel hybrid molecules, such as those combining 7-chloroquinoline and benzimidazole structures, has yielded compounds with potent cytotoxic activity against leukemia and lymphoma cell lines. mdpi.com For example, compound 5d, a 7-chloroquinoline-benzimidazole hybrid, showed strong antiproliferative activity against HuT78 lymphoma cells with a GI₅₀ value of 0.4 µM. mdpi.com

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Cellular Target/Modulated Pathway |

|---|---|---|---|

| Novel Imidazole Derivatives (e.g., L-7) | NB4 (APL), K562 (CML) | Not Specified | AXL-RTK, Wnt/β-catenin pathway (downregulation) |

| 2-Phenyl Benzimidazole Derivative 35 | MCF-7 (Breast) | 3.37 µM | VEGFR-2 |

| Purine Derivative 46 | MDA-MB-231 (Breast) | 1.22 µM | EGFR |

| Imidazopyridine-triazole Conjugate 14 | A549 (Lung) | 0.51 µM | Tubulin Polymerization |

| 7-chloroquinoline-benzimidazole Hybrid 5d | HuT78 (Lymphoma) | 0.4 µM | Apoptosis Induction |

| 7-chloroquinoline-benzimidazole Hybrid 5d | THP1 (Leukemia) | 0.6 µM | Apoptosis Induction |

Mechanistic Insights into Biological Activity at a Molecular Level

The biological activities of imidazole derivatives stem from their ability to interact with a variety of molecular targets, owing to the unique electronic and structural properties of the imidazole ring. nih.gov

At the molecular level, the antimicrobial action of these compounds is often multifaceted. A primary mechanism for antifungal derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nano-ntp.comasm.org This disruption leads to altered membrane integrity and cell death. nano-ntp.com For antibacterial activity, proposed mechanisms include the disruption of bacterial cell wall synthesis, interference with DNA replication, and perturbation of cell membrane integrity, causing leakage of essential cellular components. nano-ntp.comnih.gov Another identified mechanism is the inhibition of the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobins, which are enzymes used by pathogens to defend against nitric oxide-mediated stress from the host immune system. asm.org

In anticancer applications, the mechanisms are equally diverse. Imidazole derivatives that target microtubules act by binding to tubulin, which disrupts the assembly and disassembly of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov For kinase inhibitors, the imidazole scaffold can interact with the ATP-binding pocket of enzymes like VEGFR-2 or EGFR, preventing their phosphorylation and downstream signaling that promotes cell proliferation and angiogenesis. nih.gov

The modulation of the Wnt/β-catenin pathway by certain imidazole derivatives occurs through the downregulation of upstream regulators like the AXL receptor tyrosine kinase. nih.gov This leads to a decrease in the expression of Wnt target genes, such as c-Myc, which are essential for the proliferation of cancer cells. nih.gov Studies with platinum(II) complexes containing imidazole have shown that they can induce apoptosis through both the extrinsic (caspase-8 activation) and intrinsic (caspase-9 activation) pathways. nih.gov These compounds were also found to upregulate the tumor suppressor p53 and induce autophagy, a cellular degradation process, via activation of the p38 MAP kinase pathway. nih.gov

High-Throughput Screening (HTS) Methodologies for Novel Ligand Discovery

High-throughput screening (HTS) has become an essential tool in medicinal chemistry for identifying novel, biologically active compounds from large chemical libraries. This methodology has been successfully applied to discover new ligands based on the imidazole scaffold.

For example, HTS was instrumental in the discovery of 2-amino-1-arylidenaminoimidazoles as a new class of microtubulin destabilizing agents with anticancer properties. nih.gov By screening a large library of compounds for cytotoxicity against cancer cell lines, researchers were able to identify this specific imidazole-based chemotype as a potent inhibitor of tumor cell proliferation. nih.gov Subsequent studies confirmed their mechanism of action by observing disarranged microtubule structures in treated cells. nih.gov

HTS has also been employed to identify inhibitors of other cancer-related targets. A screen of a library containing two million molecules led to the discovery of compounds that target the minichromosomal maintenance (MCM) protein complex, which is involved in DNA replication and is often overexpressed in cancer. nih.gov

In the field of antimicrobial discovery, novel HTS platforms are being developed to accelerate the identification of new antibiotics. One such platform is a microarray-based system designed for screening small molecule libraries for ligands that bind to the surface of live pathogenic bacteria. bohrium.com This technology allows for the rapid, automated scoring of both binding affinity and specificity, facilitating the identification of promising candidates for the development of new classes of antibiotics that target the bacterial surface. bohrium.com

Role of 5 Chloro 1 Methyl 1h Imidazol 2 Yl Methanamine As a Building Block in Complex Molecule Synthesis

Application as a Versatile Synthetic Intermediate in Organic Synthesis

The utility of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine as a synthetic intermediate stems from the distinct reactivity of its primary amine and the substituted heterocyclic core. The primary amine (-CH₂NH₂) at the 2-position of the imidazole (B134444) ring is a potent nucleophile, making it the primary site for a wide array of chemical transformations. This functional group readily participates in reactions to form new carbon-nitrogen bonds, which are fundamental connections in the assembly of complex organic molecules.

Key transformations involving the methanamine group include:

Acylation/Amidation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This is one of the most common methods for elaborating the structure.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom through reactions with alkyl halides.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones to form secondary or tertiary amines.

The imidazole ring itself, substituted with a chloro group at the 5-position and a methyl group at the N-1 position, provides additional opportunities for synthetic diversification. The chloro atom can potentially be displaced or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents at this position, further expanding the molecular complexity.

Table 1: Representative Synthetic Transformations of this compound

| Reactant Class | Reagent Example | Resulting Functional Group | Bond Formed |

| Carboxylic Acid / Derivative | Acetyl Chloride | Amide | C(O)-N |

| Sulfonyl Chloride | Tosyl Chloride | Sulfonamide | S(O)₂-N |

| Alkyl Halide | Benzyl Bromide | Secondary Amine | C-N |

| Aldehyde | Benzaldehyde | Secondary Amine (via imine) | C-N |

Utilization in the Construction of Diverse Heterocyclic Compound Libraries

In modern chemical research, particularly in the early stages of discovery, the rapid synthesis of large numbers of structurally related compounds, known as chemical libraries, is crucial. This compound is an ideal starting material, or "scaffold," for the construction of such libraries. Its well-defined core structure and highly reactive primary amine handle allow for its systematic modification through parallel synthesis techniques.

By reacting the parent methanamine with a diverse set of building blocks—such as a collection of different carboxylic acids, sulfonyl chlorides, or aldehydes—a library of novel compounds can be generated efficiently. Each compound in the library retains the core (5-chloro-1-methyl-1H-imidazol-2-yl) moiety but differs in the substituent attached to the methanamine nitrogen. This systematic variation allows for the exploration of a broad chemical space, which is essential for identifying molecules with desired properties. The resulting libraries of imidazole derivatives can then be screened for various applications.

Scaffold for Medicinal Chemistry Research and Drug Design

The imidazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The structure of this compound provides a rigid and well-defined three-dimensional framework that can be used to position other chemical groups in specific orientations. This is a key principle in rational drug design, where the goal is to create molecules that can precisely interact with biological targets.

The different components of the molecule play distinct roles in its function as a medicinal chemistry scaffold: